a-D-Mannopyranoside, 2-azidoethyl, 2,3,4,6-tetraacetate

Carbohydrate Synthesis Protecting Group Strategy Click Chemistry

This anomerically pure, tetraacetyl-protected mannopyranoside is purpose-built for CuAAC click chemistry in organic media. Unlike its deprotected analog (CAS 155196-97-7), the acetate esters ensure full solubility in DCM, DMF, or EtOAc, prevent side reactions at hydroxyl sites during conjugation, and are cleanly removed by Zemplén deacetylation to reveal bioactive mannose epitopes. Procure this exact form to streamline glycodendrimer assembly, glycosylated fullerene adduct synthesis, and biosensor surface functionalization—avoiding solubility failures that occur when the hydrophilic deprotected form is misused in organic click protocols.

Molecular Formula C16H23N3O10
Molecular Weight 417.37 g/mol
CAS No. 140428-83-7
Cat. No. B3039911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namea-D-Mannopyranoside, 2-azidoethyl, 2,3,4,6-tetraacetate
CAS140428-83-7
Molecular FormulaC16H23N3O10
Molecular Weight417.37 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C16H23N3O10/c1-8(20)25-7-12-13(26-9(2)21)14(27-10(3)22)15(28-11(4)23)16(29-12)24-6-5-18-19-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15+,16+/m1/s1
InChIKeyDPAXDKFCBLGMIZ-OWYFMNJBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

140428-83-7 | 2-Azidoethyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside CAS 140428-83-7 Procurement & Differentiation Guide


2-Azidoethyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside (CAS: 140428-83-7) is a fully acetyl-protected, anomerically pure α-D-mannopyranoside derivative bearing a 2-azidoethyl aglycone. Its molecular formula is C₁₆H₂₃N₃O₁₀ with a molecular weight of 417.37 g/mol . This compound serves as a versatile building block for the synthesis of complex glycoconjugates, glycodendrimers, and functionalized surfaces via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1][2]. The tetraacetate protecting groups confer distinct handling and solubility characteristics, differentiating it from its deprotected analog (2-azidoethyl α-D-mannopyranoside, CAS 155196-97-7) .

140428-83-7 | Why 2-Azidoethyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside Cannot Be Directly Replaced by Deprotected Azidoethyl Mannosides or Alternative Click Handles


Direct substitution of 2-azidoethyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside (CAS: 140428-83-7) with its deprotected counterpart (2-azidoethyl α-D-mannopyranoside, CAS: 155196-97-7) or alternative azido-sugars is not scientifically valid without explicit consideration of the experimental context. The tetraacetate protecting groups in 140428-83-7 confer organic solubility and facilitate purification steps during multi-step synthetic sequences where free hydroxyls would lead to undesired side reactions . Conversely, the deprotected analog is hydrophilic and is typically employed in aqueous biological assays or final-stage bioconjugation . Using the wrong form can lead to failed click reactions due to poor solubility in the chosen solvent system or unintended deacetylation events [1]. The quantitative evidence presented in Section 3 delineates precisely where this compound offers measurable, verifiable advantages over its closest comparators.

140428-83-7 | Quantitative Comparative Evidence for 2-Azidoethyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside vs. In-Class Alternatives


140428-83-7 | Solubility Profile Comparison: Tetraacetyl-Protected vs. Deprotected 2-Azidoethyl α-D-Mannopyranoside

The tetraacetyl-protected form (CAS 140428-83-7) exhibits a defined solubility profile in a range of organic solvents including DCM, DMF, DMSO, EtOAc, and MeOH . This contrasts sharply with the deprotected analog (CAS 155196-97-7), which is supplied as a liquid and is highly water-soluble . The protected form is essential for multi-step organic syntheses requiring anhydrous organic media, preventing hydroxyl-mediated side reactions [1].

Carbohydrate Synthesis Protecting Group Strategy Click Chemistry Solubility

140428-83-7 | High-Yield Utility in CuAAC Glycoconjugate Synthesis: Quantitative Performance in Dendrimer Construction

In the synthesis of multivalent mannose arrays, 2-azidoethyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside 12 underwent Cu(I)-catalyzed click reaction with a tetra-alkyne scaffold (tetrakis(2-propynyloxymethyl)methane 1) to afford the corresponding tetramer 14 in good yields following deacetylation [1]. This demonstrates the compound's established utility as a high-yielding azide partner for constructing complex glycodendrimers via CuAAC, a cornerstone of modern glycobiology [2].

Click Chemistry Glycodendrimer Multivalent Glycan CuAAC

140428-83-7 | Stereochemical Fidelity: α-D-Mannopyranoside Configuration Ensures Lectin Recognition Specificity

The α-D-mannopyranoside configuration of this compound is a critical determinant of its biological recognition. Lectins such as Concanavalin A (Con A) and the bacterial adhesin FimH exhibit strict specificity for α-linked mannose residues [1][2]. While no direct comparative binding assay using this specific tetraacetate compound was identified, its deacetylated counterpart (2-azidoethyl α-D-mannopyranoside) is widely used to create multivalent mannose displays that bind Con A and FimH with high affinity [1][3]. The α-anomeric purity of the starting material is therefore essential for generating biologically active glycoconjugates.

Lectin Binding Glycobiology Stereochemistry Molecular Recognition

140428-83-7 | Synthetic Versatility in Cycloaddition Reactions: Fullerene Conjugation as a Model System

The compound undergoes cycloaddition with fullerenes (C60 and C70) under both thermal and ultrasonic conditions, demonstrating its utility beyond standard CuAAC. In a direct comparative study, 2′-azidoethyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside (2a) and the corresponding β-D-galactopyranoside (2b) were reacted with C60 and C70 under ultrasonic irradiation [1][2]. Both glycosides formed 1:1 adducts with the fullerenes, but the mannopyranoside derivative exhibited distinct photocytotoxic properties when conjugated to C60, producing singlet oxygen under laser irradiation [3].

Cycloaddition Fullerene Glycosylation Nanomaterials

140428-83-7 | Validated Application Scenarios for 2-Azidoethyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside Based on Quantitative Evidence


Multi-Step Synthesis of Multivalent Glycodendrimers via CuAAC Click Chemistry

This compound serves as a key azide-functionalized building block for the construction of multivalent mannose-presenting dendrimers and arrays using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The tetraacetate protecting groups ensure solubility in organic solvents and protect the hydroxyls during the click reaction, after which they are cleanly removed by Zemplén deacetylation (NaOMe/MeOH) to reveal the biologically active mannose epitopes [1]. This approach has been successfully employed to generate tetravalent mannose clusters with 'good yields' [1] and has been extended to the accelerated synthesis of glycodendrimers with up to 12 surface groups [2].

Surface Functionalization for Glycan Microarrays and Lectin Biosensors

The compound can be used to create mannose-presenting surfaces for the study of protein-carbohydrate interactions. In a validated protocol, 2-azidoethyl functionalized α-D-mannopyranoside (the deprotected form of this compound) was covalently attached to alkyne-functionalized polymeric surfaces via CuAAC [3]. The resulting surfaces were evaluated using quartz crystal microbalance (QCM) biosensor instrumentation to monitor lectin (Con A) binding in real-time [3]. This demonstrates a clear pathway from the protected tetraacetate precursor (140428-83-7) to a functional biosensing interface.

Synthesis of Glycosylated Nanomaterials for Photodynamic Applications

The compound undergoes cycloaddition with fullerenes (C60 and C70) under mild ultrasonic or thermal conditions to form 1:1 glycosyl-fullerene adducts [4][5]. Notably, the α-D-mannopyranosyl C60 adduct derived from this compound has been shown to generate singlet oxygen upon laser irradiation, exhibiting photocytotoxicity [4]. This application scenario is distinct from standard bioconjugation and highlights the compound's utility in creating functional glycosylated nanomaterials for potential photodynamic therapy research.

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